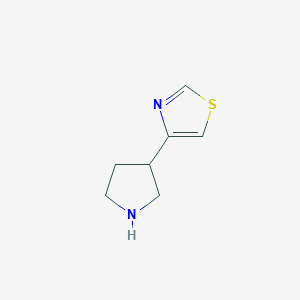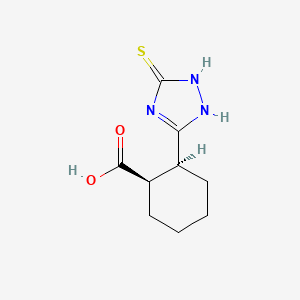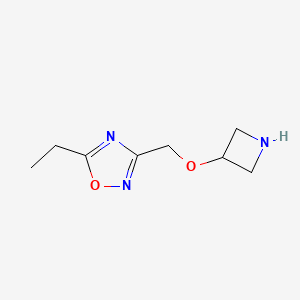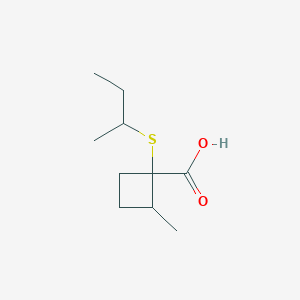![molecular formula C12H16FNO3S B13527909 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The compound’s structure consists of a benzene ring substituted with a diethylcarbamoyl group and a sulfonyl fluoride group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride typically involves the reaction of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols can react with the sulfonyl fluoride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration) and halogens (for halogenation) are commonly used under acidic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site residues of target enzymes. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, forming a stable covalent adduct. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a diethylcarbamoyl group.
Uniqueness
4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability balance, making it particularly useful in applications requiring selective covalent modification of proteins and other biomolecules. Its ability to form stable covalent bonds with enzyme active sites distinguishes it from other sulfonyl fluorides and chlorides .
Eigenschaften
Molekularformel |
C12H16FNO3S |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-[2-(diethylamino)-2-oxoethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H16FNO3S/c1-3-14(4-2)12(15)9-10-5-7-11(8-6-10)18(13,16)17/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
MRNIPKMNCNTZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)


![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)



![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)



